molecular formula C11H20FeO2 B074481 Cyclopenta-1,3-diene;cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) CAS No. 1271-42-7

Cyclopenta-1,3-diene;cyclopenta-2,4-diene-1-carboxylic acid;iron(2+)

Cat. No.: B074481
CAS No.: 1271-42-7
M. Wt: 240.12 g/mol
InChI Key: UHGFPCDYYWCWJO-UHFFFAOYSA-N
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Description

Cyclopenta-1,3-diene;cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) is a useful research compound. Its molecular formula is C11H20FeO2 and its molecular weight is 240.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Non-Interlocked Molecular Machines

Ferrocene is widely recognized for its chemical robustness and reversible redox properties, which make it an integral component in the development of non-interlocked synthetic molecular machines. Its ability to function as a "molecular ball bearing" has been exploited in a variety of applications in catalysis, biology, and material sciences. The incorporation of ferrocene into complex molecular systems enhances their functionality and application potential in these areas (Scottwell & Crowley, 2016).

Cancer Research

In medicinal applications, ferrocene-based compounds have shown promise, particularly in cancer research. Some ferrocenyl derivatives exhibit significant anticancer activity, highlighting the potential of ferrocene in the development of novel therapeutic agents (Ornelas, 2011).

Enhancing Bioactivity of Organic Scaffolds

The incorporation of ferrocene into organic compounds and natural products has been shown to significantly influence their molecular and biological properties. This has led to the design of safer and more promising ferrocene-based drugs with enhanced anticancer, antimalarial, and antimicrobial properties, showcasing the critical role of ferrocene modifications in medicinal chemistry (Sharma & Kumar, 2021).

Modulating Biological Potential of Organic Scaffolds

The success of ferrocene in medicinal organometallic chemistry, demonstrated by compounds like ferroquine and ferrocifen, has spurred interest in linking ferrocene to organic frameworks. This approach has resulted in frameworks with improved biological potential, owing to ferrocene's stability, low toxicity, and reversible redox properties. Ferrocene modification not only changes the solubility and hydro-/lipophilicity of organic molecules but also enhances their bioactive properties, particularly in anti-cancer activities (Singh et al., 2019).

Electrochemical Applications

Ferrocene and its derivatives have been utilized in various electrochemical applications, including surface attachment chemistry via carbodiimide coupling. This application demonstrates the ability of ferrocene to function as an electroactive indicator, enabling the determination of optimal conditions for surface attachment and providing a method for investigating novel carboxylated surfaces. Such electrochemical properties of ferrocene are instrumental in biosensing and other analytical applications (Booth et al., 2015).

Mechanism of Action

Target of Action

Ferrocene, carboxy-(9CI), also known as Ferrocenecarboxylic acid, is an organoiron compound . It is the simplest carboxylic acid derivative of ferrocene .

Mode of Action

The mode of action of Ferrocene, carboxy-(9CI) involves the carboxy ligand binding to the ferrocene molecules, forming a stable complex . This complex then interacts with its targets, leading to various changes . The acidity of ferrocenecarboxylic acid increases more than a thousand-fold, to pH 4.54 upon oxidation to the ferrocenium cation .

Biochemical Pathways

It is known that the compound can induce novel effects on biochemical pathways and combat resistance to conventional drugs . It has been suggested that the compound plays a role in lipid metabolism, ROS biology, and iron regulation .

Pharmacokinetics

It is known that the compound is stable and highly reactive . It is soluble in Chloroform (Sparingly), DMSO (Slightly), and Methanol (Slightly), but insoluble in water .

Result of Action

The result of Ferrocene, carboxy-(9CI)'s action is the facilitation of various reactions . It has been suggested that the compound can enhance the vulnerability to ferroptosis of cancer cells, thereby attenuating tumor growth in vivo . It is also known to be a component of some redox switches .

Action Environment

The action of Ferrocene, carboxy-(9CI) can be influenced by environmental factors. For instance, the compound is stable and incompatible with strong oxidizing agents . Its action, efficacy, and stability can be affected by factors such as temperature, pH, and the presence of other compounds .

Safety and Hazards

Ferrocene is classified as a flammable solid and is harmful if swallowed or inhaled. It may damage fertility or the unborn child and may cause damage to organs (Liver) through prolonged or repeated exposure if inhaled .

Future Directions

Ferrocene-based electrocatalysts are widely employed in various energy-related systems, molecular machines, and agricultural, biological, medicinal, and sensing applications. This highlights the importance of ferrocene-based electrocatalysts, with emphasis on their properties, synthesis strategies for obtaining different ferrocene-based compounds, and their electrochemical applications .

Biochemical Analysis

Biochemical Properties

Ferrocene, carboxy-(9CI) plays a significant role in biochemical reactions. It is characterized by connecting two ferrocene molecules through a carboxy ligand . Notably, ferrocene is a stable yet highly reactive metal-organic compound

Cellular Effects

The effects of Ferrocene, carboxy-(9CI) on cells have been explored in various studies. For instance, the effects of ferrocene and its oxidized form, ferrocenium, were studied in triple negative human breast cancer MCF-7 cells . These compounds were found to produce reactive oxygen species and induce oxidative stress, activating apoptosis and causing morphological changes .

Molecular Mechanism

The molecular mechanism of Ferrocene, carboxy-(9CI) involves its redox-active nature. Ferrocene and its derivatives can function as a potential redox medium that promotes electron transfer rates, thereby enhancing the reaction kinetics and electrochemical responses of the device . This leads to changes in gene expression and enzyme activity, although the specific details of these interactions are still being researched.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ferrocene, carboxy-(9CI) can change over time. For instance, the distortion of cyclic voltammetry (CV) curves with increasing solvent polarity has been observed, apparently due to the intramolecular hydrophobic association of ferrocene units in the presence of highly polar solvents .

Metabolic Pathways

Ferrocene, carboxy-(9CI) is involved in various metabolic pathways. It’s known to regulate the formation of reactive oxygen species (ROS) via multiple mechanisms . The specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are still being researched.

Transport and Distribution

The transport and distribution of Ferrocene, carboxy-(9CI) within cells and tissues are complex processes that are still being studied. It’s known that ferrocene-based compounds have excellent chemical and thermal stability, solubility in organic solvents, and a pair of stable redox states, which may influence its transport and distribution .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Ferrocene, carboxy-(9CI) can be achieved through a multi-step process that involves the reaction of ferrocene with various reagents to introduce the carboxylic acid functional group.", "Starting Materials": ["Ferrocene", "Bromine", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Ethanol", "Water"], "Reaction": [ "Step 1: Dissolve Ferrocene in anhydrous ethanol and add bromine to the solution.", "Step 2: Heat the solution to reflux for several hours to allow for the reaction to occur.", "Step 3: Cool the solution and add sodium hydroxide to neutralize the solution.", "Step 4: Extract the product with chloroform and wash with water.", "Step 5: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 6: Dissolve the crude product in hydrochloric acid and add sodium bicarbonate to the solution to precipitate the product.", "Step 7: Filter the product and wash with water to obtain the final product, Ferrocene, carboxy-(9CI)." ] }

CAS No.

1271-42-7

Molecular Formula

C11H20FeO2

Molecular Weight

240.12 g/mol

IUPAC Name

cyclopentane;cyclopentanecarboxylic acid;iron

InChI

InChI=1S/C6H10O2.C5H10.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h5H,1-4H2,(H,7,8);1-5H2;

InChI Key

UHGFPCDYYWCWJO-UHFFFAOYSA-N

SMILES

C1C=CC=[C-]1.C1=CC([C-]=C1)C(=O)O.[Fe+2]

Canonical SMILES

C1CCCC1.C1CCC(C1)C(=O)O.[Fe]

Origin of Product

United States

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